

mepivacaine sensory motor block characteristics

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Compound Focus: Mepivacaine Hydrochloride

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Experimental Protocols for Key Data

For researchers, the methodology behind the data is critical. Here are the experimental details from the pivotal studies cited above.

1. Axillary Brachial Plexus Block (Concentration/Dose Effect) [1]

- **Objective:** To investigate the effect of dose, volume, and concentration of mepivacaine on block duration.
- **Design:** Randomized, double-blind, parallel-group trial.
- **Participants:** 45 adults undergoing minor orthopedic surgery.
- **Intervention:** Ultrasound-guided single-shot block. Patients randomized to:
 - Group A: 20 mL mepivacaine 1.5% (300 mg)
 - Group B: 30 mL mepivacaine 1.0% (300 mg)
 - Group C: 30 mL mepivacaine 1.5% (450 mg)
- **Assessment:** Sensory block assessed by pinprick every 5 min until 30 min post-injection, then regularly for offset. Motor block assessed simultaneously.
- **Key Finding:** A higher dose and concentration (Group C) were associated with a longer duration of sensory and motor blockade, but not a higher volume.

2. Sciatic Nerve Block (vs. Ropivacaine) [2]

- **Objective:** To compare onset and duration of 1.5% mepivacaine and 0.75% ropivacaine for lateral popliteal sciatic nerve block.

- **Design:** Prospective, randomized clinical trial.
- **Participants:** 50 ASA I-II patients undergoing foot and ankle surgery.
- **Intervention:** 30 mL of either 1.5% mepivacaine or 0.75% ropivacaine.
- **Assessment:** Onset of sensory and motor block assessed every 2 minutes. Postoperatively, duration of analgesia was determined by time to first analgesic request.
- **Key Finding:** Mepivacaine had a significantly shorter onset time, but ropivacaine provided significantly longer postoperative analgesia.

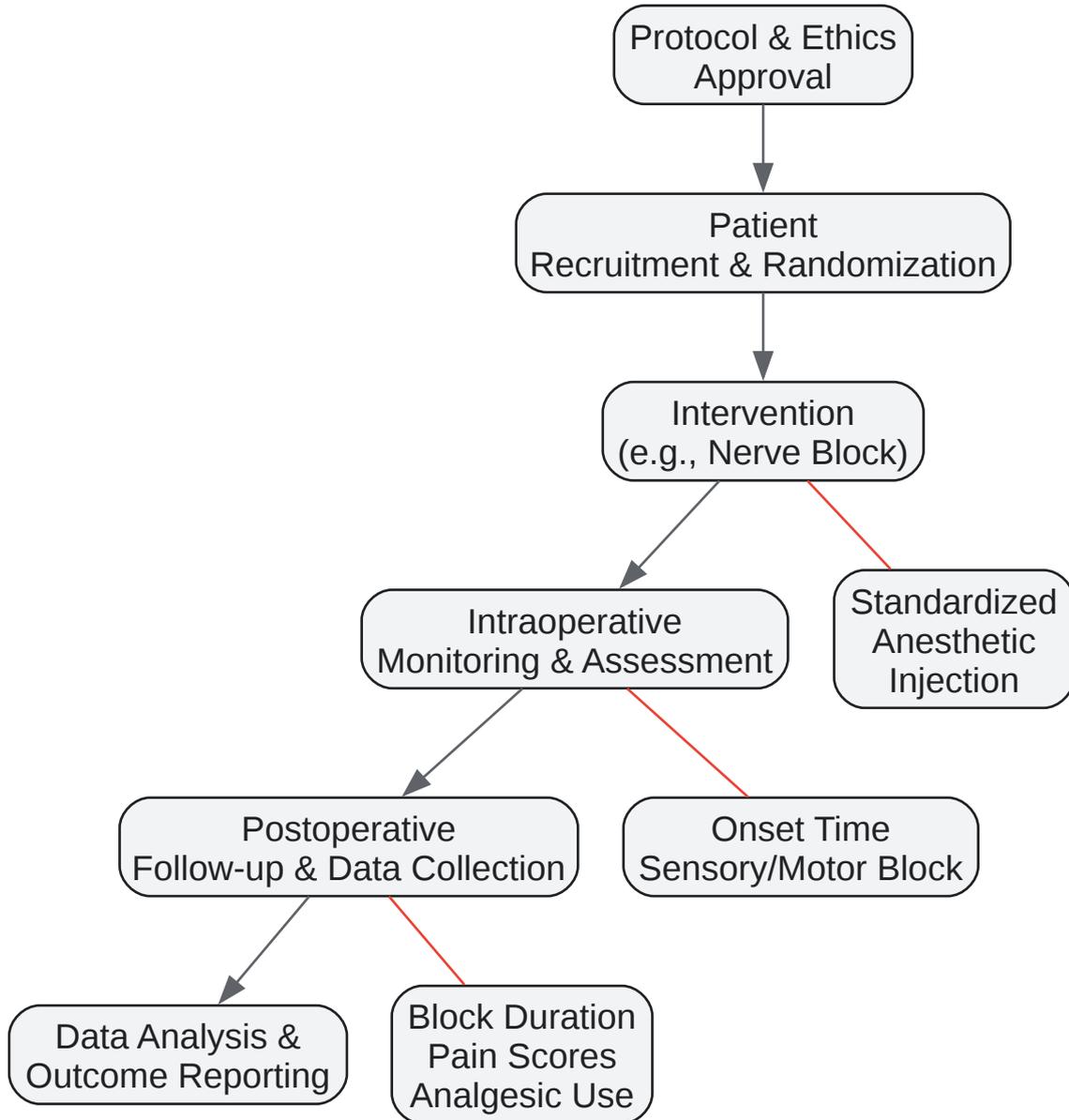
3. Quantitative Sensory Testing (Nerve Fiber Selectivity) [3]

- **Objective:** To identify dose-dependent sensory characteristics of a mepivacaine-induced block on different nerve fiber subtypes.
- **Design:** Experimental, blinded study.
- **Participants:** 10 healthy male volunteers.
- **Intervention:** Ultrasound-guided blockade of the lateral femoral cutaneous nerve with either 0.5% or 1.0% mepivacaine.
- **Assessment:** Quantitative Sensory Testing (QST) was performed at 30, 180, and 300 minutes after the block. Parameters included touch, blunt pressure, and pinprick pain perception.
- **Key Finding:** Lower concentration (0.5%) of mepivacaine selectively blocked sharp, pinprick sensation (mediated by A-delta and C-fibers) while largely preserving touch perception (mediated by A-beta fibers).

Mechanism of Action and Experimental Workflow

Mepivacaine, an amide local anesthetic, produces conduction blockade by inhibiting voltage-gated sodium channels in neuronal membranes. This prevents the generation and propagation of action potentials [4]. The following diagram illustrates the general workflow of a clinical trial evaluating a local anesthetic like mepivacaine.

Figure 2: Local Anesthetic Clinical Trial Workflow



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Clinical Applications and Comparative Profiles

This table compares mepivacaine with other common local anesthetics across different regional techniques to guide clinical and research decisions.

Anesthetic / Technique	Sensory & Motor Block Profile	Key Comparative Findings
Mepivacaine (Spinal)	Fast onset, intermediate duration. Faster recovery than bupivacaine [5].	Vs. Bupivacaine: Shorter time to sensory regression to S1, motor recovery, ambulation, and discharge [5].
Mepivacaine (Epidural)	Reliable sensory block, moderate motor block [6].	Vs. Bupivacaine/Etidocaine: Shorter duration of maximal motor blockade and faster complete restoration of muscle force [6].
Mepivacaine (Peripheral Nerve Block)	Rapid onset, intermediate duration. Duration is concentration and dose-dependent [1] [2].	Vs. Ropivacaine: Faster onset, but shorter duration of postoperative analgesia [2]. Vs. Lidocaine: Longer duration of action [4] [7].

Based on the evidence, mepivacaine is characterized by its **rapid onset and intermediate duration of action**. Its sensory block is reliable for various surgeries, while its motor block is less dense and of shorter duration compared to long-acting agents like bupivacaine. The drug's effects are concentration and dose-dependent, and at lower concentrations, it can produce a differential block that preferentially inhibits pain sensation.

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References

1. Effect of local anesthetic concentration, dose and volume ... [pmc.ncbi.nlm.nih.gov]
2. Lateral approach to the sciatic nerve in the popliteal fossa... [pubmed.ncbi.nlm.nih.gov]

3. Discriminative sensory characteristics of the lateral femoral ... [sciencedirect.com]
4. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]
5. Spinal mepivacaine versus bupivacaine for ultrasound guided... [asja.springeropen.com]
6. Motor and Sensory Blockade After Epidural Injection of ... [pubmed.ncbi.nlm.nih.gov]
7. Anesthetic and recovery profiles of lidocaine versus ... [sciencedirect.com]

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